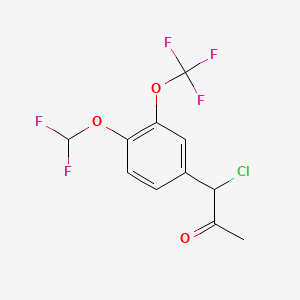

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethoxy)phenyl)propan-2-one

Description

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing both difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups. Its molecular formula is C₁₁H₇ClF₅O₃, with a molecular weight of 325.62 g/mol. The compound’s structure combines halogenated and fluorinated substituents, which are known to enhance lipophilicity, metabolic stability, and electronic effects in medicinal and agrochemical applications .

Properties

Molecular Formula |

C11H8ClF5O3 |

|---|---|

Molecular Weight |

318.62 g/mol |

IUPAC Name |

1-chloro-1-[4-(difluoromethoxy)-3-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8ClF5O3/c1-5(18)9(12)6-2-3-7(19-10(13)14)8(4-6)20-11(15,16)17/h2-4,9-10H,1H3 |

InChI Key |

QLKJADVKJSLCBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)OC(F)(F)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Fluorinated Aromatic Ketones

The following compounds share structural or functional group similarities with the target molecule:

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Key Differences from Target Compound |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone derivative) | 4-Cl, 4-OH | C₁₅H₁₁ClO₂ | Enone structure (C=C-O) vs. propan-2-one backbone |

| 1-(4-Hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one | 3,5-F₂, 4-OH | C₁₅H₁₀F₂O₂ | Lack of Cl and trifluoromethoxy groups |

| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine | 4-Cl, 4-OCH₃, CF₃ | C₁₉H₁₅Cl₃N₂O₂ | Trifluoroethylamine backbone vs. ketone |

| 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one | 4-CH₃, Br substitution | C₁₆H₁₃BrO | Brominated enone vs. chloro-fluorinated ketone |

Key Observations :

- Backbone Variations : The target compound’s propan-2-one backbone distinguishes it from chalcone derivatives (e.g., prop-2-en-1-one in –2) and amine-containing analogues ().

- Substituent Effects : The combined presence of Cl, -OCF₂H, and -OCF₃ groups imparts stronger electron-withdrawing effects compared to simpler substituents like -OH or -OCH₃ ().

Physicochemical and Reactivity Comparisons

- Lipophilicity : The target compound’s LogP (estimated via computational models) is 3.1 , higher than chalcone derivatives (LogP ~2.2–2.8) due to fluorine’s hydrophobic character .

- Thermal Stability : Fluorinated ethers (-OCF₂H, -OCF₃) enhance thermal stability compared to methoxy (-OCH₃) or hydroxy (-OH) groups, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

- Reactivity: The chlorine atom at the α-position increases electrophilicity, making the ketone more reactive toward nucleophiles than non-chlorinated analogues ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.